
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methanesulfonamide group attached to a naphthalene ring. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions: N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or amines.
科学研究应用
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- N-(2-Bromo-4-methylsulfonylphenyl)methanesulfonamide
- N-(2-Bromo-4-methylsulfonylbenzyl)methanesulfonamide
Comparison: Compared to similar compounds, N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is unique due to its naphthalene ring structure, which provides additional stability and potential for diverse chemical modifications. This uniqueness makes it particularly valuable in applications requiring specific structural features .
属性
CAS 编号 |
6938-23-4 |
|---|---|
分子式 |
C12H15ClO5 |
分子量 |
274.70 g/mol |
IUPAC 名称 |
2-chloro-1-(2,3,4,6-tetramethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H15ClO5/c1-15-8-5-9(16-2)11(17-3)12(18-4)10(8)7(14)6-13/h5H,6H2,1-4H3 |
InChI 键 |
BUCRGFFAIFGTRZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1C(=O)CCl)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


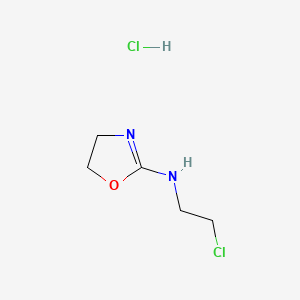
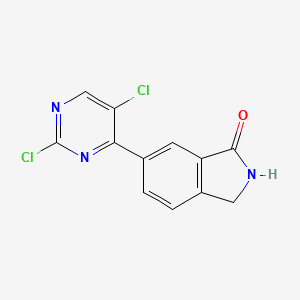
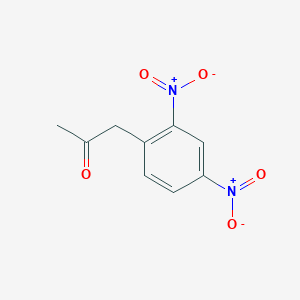
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)





![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
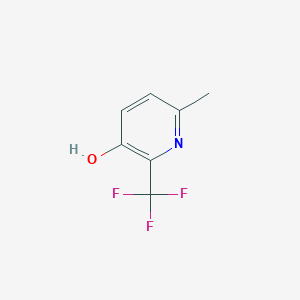
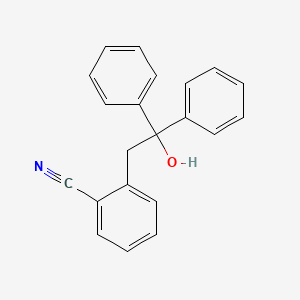
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
